molecular formula C18H13ClN2O4 B4624653 (5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4624653
M. Wt: 356.8 g/mol
InChI Key: ZIGHQZNYRYFBLE-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C18H13ClN2O4 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is 356.0563846 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The study by Hocková et al. (2003) explores the antiviral properties of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, revealing their significant inhibitory effect on retrovirus replication in cell culture. This suggests potential applications in the development of antiretroviral drugs, although the specific compound was not directly mentioned. The findings highlight the broad spectrum of activity against various DNA and retroviruses, pointing toward the therapeutic potential against viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antiproliferative and Anticancer Applications

The research by Al-Sanea et al. (2015) on phenylbipyridinylpyrazole derivatives, including the synthesis of compounds with a chloropyridinyl group, demonstrated broad-spectrum activity against over 60 tumor cell lines. Such studies indicate the potential use of pyrimidine derivatives in cancer treatment, particularly for compounds showing high selectivity and potency in inhibiting the growth of specific cancer cell lines (Al-Sanea, Elkamhawy, Zakaria, Park, Kwon, Lee, Lee, & Kim, 2015).

Antihypertensive Potential

Irshad et al. (2021) investigated the antihypertensive effects of selected pyrimidine derivatives, including the vasodilator effects and their ability to reduce blood pressure in hypertensive rat models. This study provides insights into the cardiovascular applications of pyrimidine derivatives, offering a promising avenue for the development of new antihypertensive medications (Irshad, Khan, Alamgeer, Khan, & Iqbal, 2021).

Spectral and Photophysical Studies

Chen et al. (2001) focused on the spectral properties of D-π-A molecules, including pyrimidine derivatives, showing their ability to form H-aggregates with unique photophysical characteristics. Such properties are crucial for applications in optical materials and sensors, highlighting the versatile utility of pyrimidine derivatives in materials science (Chen, Jiang, Lu, Yang, Yang, Li, & Du, 2001).

Antimicrobial Activity

Al-Juboori (2020) synthesized novel dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities. The study demonstrates the potential of pyrimidine derivatives as antimicrobial agents, capable of inhibiting the growth of various bacterial and fungal species (Al-Juboori, 2020).

Properties

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-25-13-8-6-12(7-9-13)21-17(23)14(16(22)20-18(21)24)10-11-4-2-3-5-15(11)19/h2-10H,1H3,(H,20,22,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGHQZNYRYFBLE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.